molecular formula C10H8Cl2N2O2 B13659184 2,4-Dichloro-5,7-dimethoxyquinazoline

2,4-Dichloro-5,7-dimethoxyquinazoline

Cat. No.: B13659184
M. Wt: 259.09 g/mol
InChI Key: BDKPUCMXZKXLQH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,7-dimethoxyquinazoline (CAS 1599248-44-8) is a synthetically versatile quinazoline derivative highly valued in organic and medicinal chemistry research as a key intermediate for the construction of more complex molecules . The distinct electronic properties of the quinazoline ring system facilitate regioselective nucleophilic aromatic substitution, where the chlorine atom at the 4-position is preferentially displaced by nitrogen-based nucleophiles, such as amines, to yield 4-amino-substituted quinazoline scaffolds . This regioselectivity is driven by the lower activation energy and higher LUMO coefficient at the 4-position, making it a superior site for nucleophilic attack compared to the 2-position . This controlled reactivity allows researchers to efficiently synthesize diverse libraries of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines, which are privileged structures in drug discovery . These core scaffolds are found in compounds investigated for a range of therapeutic applications, including as agonists for targets like GPR119 for type 2 diabetes and as α1-adrenoceptor blockers for hypertension . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

2,4-dichloro-5,7-dimethoxyquinazoline

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-5-3-6-8(7(4-5)16-2)9(11)14-10(12)13-6/h3-4H,1-2H3

InChI Key

BDKPUCMXZKXLQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,4-Dichloro-5,7-dimethoxyquinazoline

Chlorination of 2,4-Dihydroxy-5,7-dimethoxyquinazoline Using Phosphorus Oxychloride

One of the primary and industrially relevant methods to prepare 2,4-dichloro-5,7-dimethoxyquinazoline involves the chlorination of 2,4-dihydroxy-5,7-dimethoxyquinazoline with phosphorus oxychloride in the presence of N,N-dimethylformamide as a reaction promoter.

Reaction Overview
  • Starting material: 2,4-dihydroxy-5,7-dimethoxyquinazoline
  • Reagents: Phosphorus oxychloride and N,N-dimethylformamide
  • Conditions: Heating to reflux (~80 °C), followed by distillation and hydrolysis
  • Reaction time: Approximately 4 hours (improved from traditional 23-24 hours)
  • Key improvements: Use of N,N-dimethylformamide reduces toxicity and reaction time, improves phosphorus oxychloride recovery, and enhances process stability.
Detailed Procedure (Patent CN1486980A)
Step Description
1 Mix 2,4-dihydroxy-5,7-dimethoxyquinazoline with phosphorus oxychloride at room temperature.
2 Slowly add N,N-dimethylformamide dropwise to avoid undesired polyreactions.
3 Heat the mixture to reflux (~80 °C) and maintain reflux for 4 hours.
4 Distill off approximately 55% of phosphorus oxychloride to aid product isolation.
5 Transfer the reaction mixture to a hydrolysis vessel containing water, maintaining temperature below 60 °C.
6 Stir and cool the mixture to below 25 °C, then allow to stand for 2 hours.
7 Filter, wash to neutral pH (~6), and dry the product.
Reaction Ratios and Parameters
Component Weight Ratio (Relative to 2,4-dihydroxy-5,7-dimethoxyquinazoline = 1.0000)
Phosphorus oxychloride 6.6700
N,N-dimethylformamide 0.1000 to 0.5000
Water (for hydrolysis) 30.000
Advantages of This Method
  • Significant reduction in reaction time from ~24 hours to 4 hours.
  • Use of less toxic N,N-dimethylformamide instead of more hazardous reagents.
  • Improved phosphorus oxychloride recovery (>55%).
  • Enhanced process stability and ease of operation.
  • Avoidance of solidification and pipe blockage issues common in traditional methods.

Comparative Analysis of Preparation Methods

Method Reaction Time Temperature Toxicity of Reagents Phosphorus Oxychloride Recovery Yield and Purity Notes
Traditional chlorination with N,N-accelerine and POCl3 ~24 hours Reflux (~80 °C) High (N,N-accelerine toxic) Low Moderate Long reaction time, environmental and operator hazards
Improved method with N,N-dimethylformamide and POCl3 4 hours Reflux (~80 °C) Lower toxicity >55% High Faster, safer, better recovery, stable production
Reflux with N,N-dimethylaniline and POCl3 5 hours Reflux Moderate toxicity Not specified Good Used for related quinazoline derivatives
Microwave-assisted nucleophilic substitution 1 hour 180 °C (microwave) Moderate toxicity Not applicable Good yields For derivative synthesis, not direct preparation of target compound

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form quinazolinone derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as epidermal growth factor receptor kinases. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural Modifications and Key Properties

The table below compares 2,4-dichloro-6,7-dimethoxyquinazoline with analogous compounds, highlighting substituent effects on applications and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,4-Dichloro-6,7-dimethoxyquinazoline Cl at 2,4; OMe at 6,7 259.09 Precursor for kinase inhibitors; high reactivity for nucleophilic substitutions .
2-Chloro-4-amino-6,7-dimethoxyquinazoline Cl at 2; NH₂ at 4; OMe at 6,7 239.66 Pharmaceutical intermediate (e.g., doxazosin impurity); improved hydrogen bonding capacity due to amino group .
4,6-Dichloro-2-methylquinazoline Cl at 4,6; CH₃ at 2 213.07 (estimated) Increased lipophilicity; potential use in agrochemicals .
2,4-Dichloro-5-iodo-6,7-dimethoxyquinazoline I at 5; Cl at 2,4; OMe at 6,7 385.05 (estimated) Iodo substitution enables cross-coupling reactions for complex molecule synthesis .
4-Chloro-6,7,8-trimethoxyquinazoline Cl at 4; OMe at 6,7,8 269.67 Enhanced solubility; explored for anticancer activity .
UNC06324 Diamino and morpholine groups 447.53 Selective G9a/GLP histone methyltransferase inhibitor; improved cell permeability over earlier analogs .

Research Findings and Substituent Effects

Physicochemical Properties
  • The iodo derivative (2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline ) introduces steric bulk and polarizability, enabling Suzuki-Miyaura coupling for diversified synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,4-dichloro-6,7-dimethoxyquinazoline, and what factors influence reaction yields and purity?

  • Answer: The compound is commonly synthesized via chlorination of quinazolinone precursors. For instance, reacting 6,7-dimethoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) under reflux yields 4-chloro-6,7-dimethoxyquinazoline, which is further chlorinated at the 2-position using agents like PCl₅ . Key factors include:

  • Reaction time: Optimal chlorination occurs within 3–5 hours; prolonged durations risk decomposition.
  • Temperature: Reflux at 110–120°C ensures complete conversion.
  • Purification: Recrystallization (ethanol-water mixtures) achieves 70–85% purity, while column chromatography may enhance purity to >95% .

Q. How does the electronic configuration of 2,4-dichloro-6,7-dimethoxyquinazoline influence its reactivity in nucleophilic substitution reactions?

  • Answer: The methoxy groups at positions 6 and 7 activate the quinazoline ring via electron-donating effects, directing nucleophiles to the electron-deficient 4-chloro position. Computational studies (DFT) confirm higher positive charge at C4 (+0.32) versus C2 (+0.25), favoring substitution at C4 . Steric hindrance from methoxy groups further limits accessibility to C2, resulting in 3–5× faster substitution rates at C4 under identical conditions .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving synthetic byproducts in 2,4-dichloro-6,7-dimethoxyquinazoline preparations?

  • Answer:

  • HPLC: Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients (30–70% ACN, 20 min) resolve impurities like mono-chlorinated intermediates. UV detection at 254 nm quantifies purity (linear range: 0.1–10 mg/mL, R² >0.99) .
  • Mass Spectrometry: ESI-QTOF confirms molecular identity (m/z 259.02 [M+H]⁺) and detects degradation products (e.g., demethylated species at m/z 231.08) .
  • NMR: ¹H NMR (DMSO-d₆) shows diagnostic signals: δ 8.45 (H5, singlet) and δ 4.10 (OCH₃, doublet) .

Q. How can computational chemistry optimize the design of 2,4-dichloro-6,7-dimethoxyquinazoline derivatives for specific biological targets?

  • Answer:

  • Molecular Docking: Derivatives with C4 substituents (e.g., aryl amines) exhibit stronger binding to EGFR kinase (PDB: 1M17), forming hydrogen bonds with Lys745 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for C2 derivatives) .
  • QSAR Models: Hammett σ constants and molar refractivity predict bioactivity; π-deficient aromatic systems at C4 enhance inhibitory potency (R² = 0.87 for IC₅₀) .
  • MD Simulations: >50 ns simulations validate complex stability (RMSD <2.0 Å) for derivatives with bulky C4 substituents .

Q. What experimental evidence supports the stability of 2,4-dichloro-6,7-dimethoxyquinazoline under various storage conditions?

  • Answer: Accelerated stability studies demonstrate:

  • Optimal Storage: 98% purity retention at -20°C under nitrogen (amber glass), versus 85% at room temperature with light exposure .
  • Degradation Pathways: Hydrolysis (m/z 275.05) and demethylation (m/z 231.08) dominate under humid conditions, identified via LC-MS .
  • Handling Protocols: Monthly TLC checks (Rf 0.6 in ethyl acetate/hexane 1:1) and inert-atmosphere storage are recommended .

Methodological Considerations

Q. How can regioselective functionalization of the 4-chloro position be achieved over the 2-chloro position?

  • Answer:

  • Temperature Control: Reactions at 0–5°C favor C4 substitution due to kinetic control, while higher temperatures (>50°C) promote equilibration .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C4 by stabilizing transition states .
  • Catalytic Systems: Mild bases (e.g., K₂CO₃) selectively deprotonate amines for C4 substitution, avoiding side reactions at C2 .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Answer:

  • Byproduct Formation: Excess POCl₃ (>3 eq.) reduces di-chlorinated byproducts.
  • Process Optimization: Continuous flow reactors improve heat dissipation and reduce reaction times (2 hours vs. 5 hours batch) .
  • Safety: Automated systems handle PCl₅ safely, minimizing exposure risks .

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